5-(Acryloylamino)-2-aminobenzoic acid
Description
This compound is structurally related to 5-acetamido-2-aminobenzoic acid (CAS 50670-83-2), where the acryloyl group is replaced by an acetyl group . The acryloylamino moiety introduces a reactive α,β-unsaturated carbonyl system, enabling participation in Michael addition or polymerization reactions, which distinguishes it from saturated acyl analogs.
Notably, a structurally similar compound, 5-(acryloylamino)-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide, was investigated as a SARS-CoV-2 PLpro inhibitor, highlighting the pharmacological relevance of acryloylamino-substituted benzamides .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-amino-5-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h2-5H,1,11H2,(H,12,13)(H,14,15) |
InChI Key |
JAKZMIXQGHPCFY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acryloylamino)-2-aminobenzoic acid typically involves the reaction of 2-aminobenzoic acid with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-aminobenzoic acid+acryloyl chloride→5-(Acryloylamino)-2-aminobenzoic acid+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of 5-(Acryloylamino)-2-aminobenzoic acid may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Acryloylamino)-2-aminobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the acrylamide moiety can produce amine derivatives .
Scientific Research Applications
5-(Acryloylamino)-2-aminobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Acryloylamino)-2-aminobenzoic acid depends on its specific application. In polymer chemistry, the acrylamide moiety can undergo polymerization reactions to form cross-linked networks. In biological systems, the compound can interact with proteins and nucleic acids through covalent bonding, affecting their structure and function .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of 5-(Acryloylamino)-2-aminobenzoic acid vary depending on its use. For example, in drug delivery systems, the compound can target specific cells or tissues, releasing the active drug in a controlled manner .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected Aminobenzoic Acid Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Pharmacological and Industrial Relevance
- 5-Aminosalicylic Acid: Widely used in treating ulcerative colitis due to its anti-inflammatory properties .
- Acryloylamino Derivatives: Explored in drug design for covalent enzyme inhibition (e.g., SARS-CoV-2 PLpro) .
- Halogenated Derivatives : Serve as building blocks for fluorescent probes or metal-organic frameworks (MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
